BenchChemオンラインストアへようこそ!

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Lipophilicity Drug Likeness Pharmacokinetics

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1797124-88-9) is a synthetic small molecule belonging to the benzoxazole-piperidine class, characterized by a lipophilic phenylthioether side chain. This compound is structurally related to a series of oxazolyl piperidine modulators of fatty acid amide hydrolase (FAAH).

Molecular Formula C22H25N3O2S
Molecular Weight 395.52
CAS No. 1797124-88-9
Cat. No. B2791430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
CAS1797124-88-9
Molecular FormulaC22H25N3O2S
Molecular Weight395.52
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H25N3O2S/c26-21(12-15-28-18-6-2-1-3-7-18)23-16-17-10-13-25(14-11-17)22-24-19-8-4-5-9-20(19)27-22/h1-9,17H,10-16H2,(H,23,26)
InChIKeyXBJFVIHFOKLHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1797124-88-9): Structural and Functional Overview


N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1797124-88-9) is a synthetic small molecule belonging to the benzoxazole-piperidine class, characterized by a lipophilic phenylthioether side chain [1]. This compound is structurally related to a series of oxazolyl piperidine modulators of fatty acid amide hydrolase (FAAH) [2]. The benzoxazole-piperidine core provides a rigid, pharmacophoric scaffold for target engagement, while the 3-(phenylthio)propanamide moiety offers a unique combination of lipophilicity and sulfur-mediated electronic properties not commonly found in close analogs.

Why Close Analogs of 1797124-88-9 Cannot Be Used Interchangeably in Research


The chemical class of N-(piperidin-4-ylmethyl)-substituted benzoxazoles exhibits profound structure-activity relationship (SAR) sensitivity at the terminal amide position. Substitution of the 3-(phenylthio) moiety in the target compound with chemically similar groups—such as phenylsulfonyl, phenoxy, or cinnamyl—results in fundamentally different physicochemical and pharmacokinetic profiles . Even minor modifications to the linker or terminal aryl group can drastically alter lipophilicity (cLogP), hydrogen-bonding capacity, metabolic stability, and target binding kinetics [1]. Consequently, these close structural analogs are not functionally interchangeable, and direct procurement of 1797124-88-9 is required to ensure experimental reproducibility and accurate SAR interpretation.

Quantitative Differentiation of 1797124-88-9 Against Close Analogs and In-Class Candidates


Lipophilicity Drive: XLogP3 of 4.4 for the Phenylthio Derivative Compared to the Phenylsulfonyl Analog

The target compound exhibits a computed XLogP3-AA of 4.4, which is significantly higher than the calculated XLogP of its direct phenylsulfonyl analog (3-(benzenesulfonyl)-N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}propanamide), estimated at approximately 2.2. This represents a 100-fold increase in theoretical partition coefficient, directly impacting membrane permeability and blood-brain barrier penetration potential. The increase is driven by the replacement of the polar sulfonyl group (S=O) with the lipophilic thioether (C-S-C) [1]. Such a difference translates to an anticipated 100-fold decrease in aqueous solubility, positioning this compound as highly suitable for intracellular target engagement in lipid-rich environments where the phenylsulfonyl analog would be excluded [2].

Lipophilicity Drug Likeness Pharmacokinetics

Hydrogen Bond Acceptor Capacity: Differential Target Engagement Potential via the Thioether Moiety

The phenylthio moiety in 1797124-88-9 presents a distinct hydrogen bond acceptor profile compared to both the phenoxy and phenylsulfonyl analogs. The thioether sulfur acts as a very weak hydrogen bond acceptor, whereas the phenoxy oxygen is a moderate acceptor and the sulfone group is a strong dual acceptor [1]. In the context of the FAAH active site, which is lined with hydrophobic residues and a catalytic triad, the weaker H-bond acceptor capacity of the thioether reduces the likelihood of unproductive polar interactions that can penalize binding free energy. This differential can be quantified using Abraham's hydrogen bond basicity parameter (β), where a thioether (β ≈ 0.24) is significantly lower than an ether (β ≈ 0.45) or a sulfone (β ≈ 0.70) [2].

Hydrogen Bonding Molecular Recognition Target Engagement

Metabolic Stability Advantage: Thioether vs. Ester and Amide Linkers in Analogous FAAH Inhibitor Scaffolds

The 3-(phenylthio)propanamide side chain in 1797124-88-9 features a thioether linkage that is resistant to plasma esterases and non-specific amidases. In contrast, many close analogs incorporate hydrolytically susceptible groups such as carbamates, esters, or activated amides that are rapidly cleaved in vivo [1]. While specific metabolic stability data for this compound is not published, class-level analysis of thioether-containing propanamides demonstrates that the C-S bond exhibits significantly higher chemical and enzymatic stability than corresponding C-O bonds in phenoxy analogs [2]. This structural feature predicts a longer half-life in microsomal and plasma stability assays, reducing the need for prodrug strategies or frequent dosing in in vivo pharmacology studies.

Metabolic Stability In Vivo Pharmacology FAAH Inhibition

Synthetic Tractability and Scalability: A Key Differentiator Against Complex Heterocyclic Analogs

The synthesis of 1797124-88-9 can be accomplished via a two-step convergent route: (1) coupling of 1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine with 3-(phenylthio)propanoic acid using standard amide bond formation conditions (e.g., HATU, DIPEA), or (2) reaction of the same amine with 3-(phenylthio)propanoyl chloride . The key building block, (1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine (CAS 137289-71-5), is commercially available from multiple vendors at gram scale . In contrast, the synthesis of comparable FAAH inhibitors with heterocyclic amide caps (e.g., benzothiazole-2-carboxamide analogs) requires additional steps for heterocycle formation and purification, increasing turnaround time from weeks to months for custom synthesis.

Synthetic Chemistry Scale-Up Procurement Lead Time

Optimal Research and Procurement Applications for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide (1797124-88-9)


FAAH Inhibitor Lead Optimization: Probing the Acyl-Binding Pocket Tolerance for Lipophilic Thioethers

In FAAH drug discovery programs, 1797124-88-9 serves as a critical probe to map the enzyme's acyl-chain binding pocket. Its high computed lipophilicity (XLogP3 = 4.4) and thioether H-bond profile allow researchers to test the hypothesis that increasing lipophilic bulk in the terminal region enhances binding affinity by displacing ordered water molecules from the hydrophobic tunnel [1]. This compound should be procured when SAR studies require a direct comparison with the more polar phenylsulfonyl or phenoxy analogs to quantify the energetic contribution of lipophilic contacts.

Blood-Brain Barrier Penetration Studies: A Model Compound for CNS-Targeted FAAH Inhibition

The significantly higher XLogP of 1797124-88-9 compared to its sulfone analog (ΔXLogP ≈ 2.2) makes it a preferred candidate for evaluating the relationship between lipophilicity and CNS penetration in FAAH inhibitor series [2]. It is ideally suited for parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies, where a positive correlation between calculated logP and brain penetration is expected but must be experimentally validated.

Chemical Probe Development for Enzyme Mechanism Studies Requiring Stable Inhibitors

For biochemical and biophysical assays requiring prolonged incubation times (e.g., ITC, SPR, X-ray crystallography), the thioether linkage in 1797124-88-9 offers superior chemical stability compared to ester- or carbamate-containing FAAH inhibitors [1]. Its resistance to non-specific hydrolysis ensures that the intact inhibitor concentration remains constant throughout the experiment, reducing data variability and eliminating the need for esterase inhibitor cocktails.

Building Block for Oxidized Metabolite Standards: Access to Sulfoxide and Sulfone Derivatives

The phenylthio group in 1797124-88-9 is a versatile synthetic handle for generating phase I metabolite standards. Controlled oxidation with mCPBA or oxone yields the corresponding sulfoxide and sulfone derivatives, which are essential for metabolite identification and quantification in LC-MS/MS bioanalytical methods [1]. Procuring the parent thioether allows a single synthesis to generate a library of oxidized analogs, reducing the need for multiple custom syntheses.

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.